molecular formula C14H17ClN2OS B1376584 2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide hydrochloride CAS No. 1423024-02-5

2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide hydrochloride

Cat. No. B1376584
CAS RN: 1423024-02-5
M. Wt: 296.8 g/mol
InChI Key: FJAZKTQBIDNSQF-UHFFFAOYSA-N
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Description

“2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide hydrochloride” is a chemical compound with the CAS Number: 1423024-02-5 . Its molecular weight is 296.82 . The IUPAC name for this compound is 2-amino-N-methyl-2-phenyl-N-(3-thienylmethyl)acetamide hydrochloride .


Molecular Structure Analysis

The molecular formula of this compound is C14H17ClN2OS . The InChI code is 1S/C14H16N2OS.ClH/c1-16(9-11-7-8-18-10-11)14(17)13(15)12-5-3-2-4-6-12;/h2-8,10,13H,9,15H2,1H3;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 296.82 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not found in the sources I accessed .

Scientific Research Applications

Drug Development: Anticancer Agents

The thiophene moiety, a core component of the compound , is known for its efficacy in anticancer drugs . The compound’s structure allows for interaction with various biological targets, potentially inhibiting cancer cell growth. Its application in the synthesis of novel anticancer agents is a significant area of research, with the potential to contribute to the development of more effective therapies.

Antimicrobial Applications

Thiophene derivatives have demonstrated a broad spectrum of antimicrobial properties . The compound’s ability to act against various strains of bacteria and fungi makes it a valuable asset in the development of new antimicrobial agents, which is crucial in the fight against antibiotic-resistant pathogens.

Anti-inflammatory and Analgesic Drugs

The structural features of thiophene derivatives, including the compound in focus, have been associated with anti-inflammatory and analgesic activities . This makes it a candidate for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) that could offer alternative treatment options for conditions like arthritis.

Neurological Disorders Treatment

Compounds containing thiophene have been used in the treatment of neurological disorders due to their psychoactive properties . Research into the applications of this compound could lead to new treatments for conditions such as anxiety, depression, and schizophrenia.

Material Science: Organic Semiconductors

In the field of material science, thiophene derivatives are integral to the advancement of organic semiconductors . The compound’s unique structure can contribute to the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are pivotal in the creation of flexible electronic devices.

Solar Energy: Hybrid Solar Cells

The compound has potential use in the synthesis of materials for hybrid solar cells . Its structural properties may improve the efficiency of solar cells, which is a key factor in the development of sustainable energy solutions.

Metal Detoxification Studies

Thiophene derivatives, including the compound , are used in biomimetic models for metal detoxification studies . This application is essential for understanding how organisms cope with metal-induced oxidative stress, which has implications for both environmental and human health.

Voltage-Gated Sodium Channel Blockers

The compound’s derivatives have been utilized as voltage-gated sodium channel blockers, particularly in dental anesthesia . Further research could expand its applications in local anesthesia and pain management.

Safety and Hazards

Specific safety and hazard information for this compound was not found in the sources I accessed . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS.ClH/c1-16(9-11-7-8-18-10-11)14(17)13(15)12-5-3-2-4-6-12;/h2-8,10,13H,9,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAZKTQBIDNSQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CSC=C1)C(=O)C(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-methyl-2-phenyl-N-(thiophen-3-ylmethyl)acetamide hydrochloride

CAS RN

1423024-02-5
Record name Benzeneacetamide, α-amino-N-methyl-N-(3-thienylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423024-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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